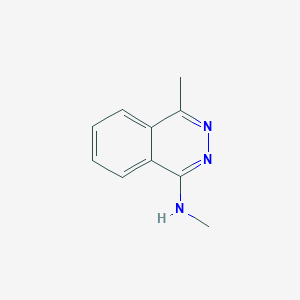

N,4-dimethylphthalazin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,4-dimethylphthalazin-1-amine is a chemical compound that is part of the phthalazine class, characterized by a bicyclic heteroaromatic system containing a nitrogen atom. The compound's structure and reactivity are influenced by the presence of the dimethylamino group and its interaction with the phthalazine ring system.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, N,N-Dimethyl-1-naphthylamine was reacted with trifluoroacetic anhydride to produce a compound quantitatively, which then underwent a nucleophilic substitution reaction with various amines to yield nitrogen-nitrogen exchanged products under mild conditions and excellent yields . Another study reported the synthesis of a novel ligand, (E)-N-(3,4-Dimethoxybenzylidene)naphthalen-1-amine (DBNA), by refluxing 1-naphthylamine with 3,4-dimethoxybenzaldehyde, which was characterized using UV-Vis, FT-IR, and 1H-NMR, confirming the structure of the ligand .

Molecular Structure Analysis

The molecular structure of a related compound, 1-dimethylamino-4-chlorophthalazine, was investigated using x-ray diffraction analysis. The study found that the dimethylamino group is rotated about the carbon-nitrogen bond at an angle that deviates from the optimal position for conjugation with the ring. The nitrogen atom exhibited a flattened trigonal-pyramidal conformation, corroborated by NMR data indicating a low barrier to rotation about the carbon-nitrogen bond .

Chemical Reactions Analysis

Chemical reactions involving compounds with dimethylamino groups have been studied, such as the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines. This reaction was promoted by oxone and trifluoroacetic acid in an environmentally friendly solvent, PEG-400. The reaction is notable for the unusual oxidation of in situ formed dimethylamine, which contributes to the formation of the 4-methylene group in the dihydropyridine products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds suggest that the dimethylamino group can influence the electronic properties and reactivity of the molecule. The molecular structure analysis indicates that the steric and electronic effects of the dimethylamino group can affect the molecule's conformation and its interaction with other chemical entities . The synthesis and reaction studies imply that the compound can participate in nucleophilic substitution and oxidative condensation reactions, which are useful for creating a variety of nitrogen-containing heterocycles .

Aplicaciones Científicas De Investigación

Electrochemical Properties and Applications

One notable application of derivatives of N,4-dimethylphthalazin-1-amine is in the development of materials for energy storage devices. For instance, a quaternary amine-functionalized naphthalene diimide (NDI) derivative was synthesized and evaluated for its potential application in aqueous organic redox flow batteries. This study highlighted the molecule's excellent solubility, reversible electron delivery capabilities, and stability, making it a promising candidate for energy storage technologies (Wiberg, Owusu, Wang, & Ahlberg, 2019).

Photochemical Reactions and Organic Synthesis

Another significant application area is in organic synthesis, where photochemical electron transfer methods utilize N,N-dimethylnaphthylamine derivatives for the addition to α,β-unsaturated carboxylates. This process demonstrates the specificity of additions in organic reactions, offering insights into electron transfer mechanisms and the development of new synthetic methodologies (Jahjah et al., 2011).

Atmospheric Chemistry

In atmospheric chemistry, studies have shown that amines, including those related to this compound, can effectively enhance sulfuric acid-water nucleation more than ammonia. This finding has implications for understanding atmospheric processes and the formation of clouds, with a specific focus on the role of amines in promoting nucleation in the atmosphere (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Analytical Chemistry Applications

Derivatives of this compound have been utilized in analytical chemistry for the quantitative estimation of amines and amino acids. The development of sensitive detection methods using thin-layer chromatography highlights the compound's role in enhancing analytical techniques, especially for low concentration samples (Seiler & Wiechmann, 1966).

Catalysis and Biomass Conversion

The compound has found use in catalysis, particularly in the amination of biomass-based alcohols. This research area explores the conversion of renewable resources into valuable chemicals, where amines play a critical role as intermediates in producing various industrial products (Pera‐Titus & Shi, 2014).

Environmental Applications

Research into the selective removal of pollutants like SO2 over tertiary amine-containing materials shows the potential environmental applications of this compound derivatives. These studies contribute to the development of materials for the adsorption and removal of harmful gases from the atmosphere, demonstrating the compound's role in addressing environmental challenges (Tailor, Ahmadalinezhad, & Sayari, 2014).

Propiedades

IUPAC Name |

N,4-dimethylphthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-8-5-3-4-6-9(8)10(11-2)13-12-7/h3-6H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNUEZFMOVIJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)